3-(Trifluoromethyl)pyrrolidine
Overview
Description
3-(Trifluoromethyl)pyrrolidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatility and ability to enhance the pharmacokinetic properties of drug molecules .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives show excellent potency towards RORγt , a nuclear receptor involved in immune response and inflammation .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 3-(trifluoromethyl)pyrrolidine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The development of fluorinated organic chemicals, including this compound, is becoming an increasingly important research topic .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)pyrrolidine can be achieved through various methods. One common approach involves the (3+2) cycloaddition reaction of azomethine ylides with electron-deficient alkenes, including fluorine-containing alkenes . This method allows for the efficient construction of the pyrrolidine ring with the trifluoromethyl group in place. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrrolidine can be compared with other similar compounds, such as:
3-Methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
3-(Trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to different biological activities and applications.
3-(Trifluoromethyl)pyrazole: Another nitrogen-containing heterocycle with distinct chemical and biological properties. The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolidine ring, which imparts specific electronic and steric effects that are valuable in various applications.
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXUWGQMOEJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408893 | |
Record name | 3-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644970-41-2 | |
Record name | 3-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route to obtain 3-(Trifluoromethyl)pyrrolidine derivatives?
A1: The research article [] describes a synthetic method for obtaining disubstituted 3-(Trifluoromethyl)pyrrolidines. This involves a 1,3-dipolar cycloaddition reaction between N-benzylazomethine ylide and various 3,3,3-trifluoropropene derivatives, including the alpha-sulfide, sulfoxide, and sulfone. This reaction results in the formation of the desired pyrrolidine ring system with the trifluoromethyl group incorporated at the 3-position.
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